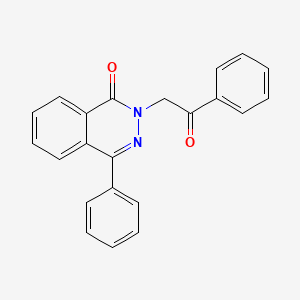
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone
Descripción general
Descripción
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone, also known as PHT-427, is a small molecule inhibitor of the Akt signaling pathway. Akt, also known as protein kinase B, is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Dysregulation of Akt signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. PHT-427 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone inhibits the Akt signaling pathway by binding to the PH domain of Akt, which is essential for its activation and membrane localization. By disrupting Akt signaling, this compound induces apoptosis and inhibits cell proliferation and migration in cancer cells. In diabetes, this compound improves insulin sensitivity by reducing Akt-mediated phosphorylation of insulin receptor substrate 1 (IRS-1), which leads to increased glucose uptake and metabolism. In neurodegenerative disorders, this compound protects against neuronal cell death by inhibiting Akt-mediated activation of mTOR and promoting autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer, this compound induces apoptosis, inhibits cell proliferation and migration, and enhances the efficacy of other anticancer agents. In diabetes, this compound improves glucose tolerance and insulin sensitivity, reduces inflammation, and promotes adipocyte differentiation. In neurodegenerative disorders, this compound protects against neuronal cell death, improves cognitive function, and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone is its specificity for the Akt signaling pathway, which makes it a useful tool for studying the role of Akt in various diseases. This compound has also shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative disorders. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment for this compound in different disease models.
Direcciones Futuras
There are several potential future directions for research on 2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone. One area of interest is the development of more potent and selective Akt inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in combination with other agents, such as chemotherapy or immunotherapy, for the treatment of cancer. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in preclinical and clinical settings, as well as its potential use in other diseases beyond cancer, diabetes, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also demonstrated synergistic effects with other anticancer agents, such as paclitaxel and cisplatin.
In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential therapeutic role in type 2 diabetes. In neurodegenerative disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
2-phenacyl-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-22(26)19-14-8-7-13-18(19)21(23-24)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTYWHMUXHNWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B4236966.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4236976.png)
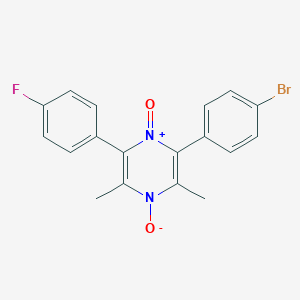
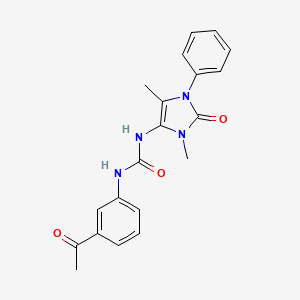
![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane](/img/structure/B4236992.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)
![N-(4-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4237001.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4237011.png)
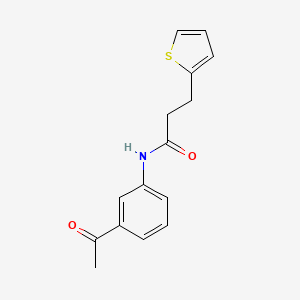
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B4237026.png)
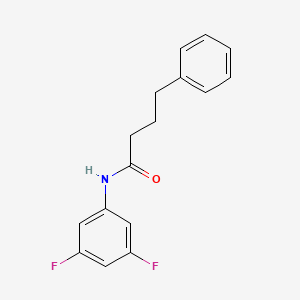
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)

![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4237074.png)
